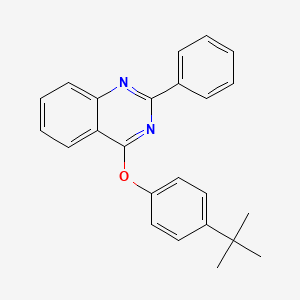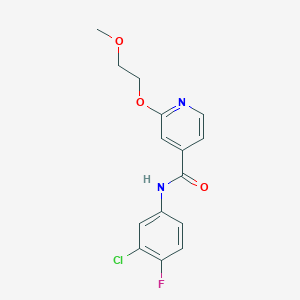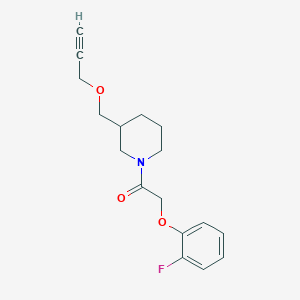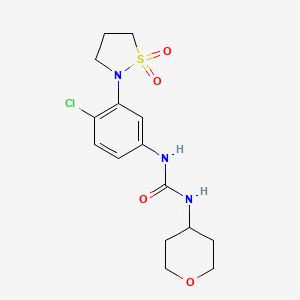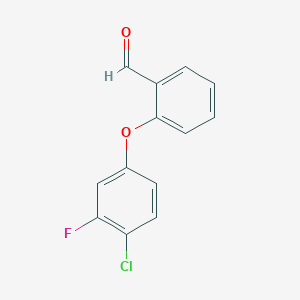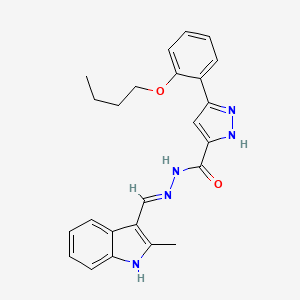
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a pyridine derivative that is synthesized using a specific method, which involves the reaction of a furan-2-ylmethylamine with 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The derivative compounds of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide have been explored for their anticancer properties. Notably, these compounds showed selective cytotoxic effects against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Biological Activity and Structural Characterization
Research into the crystal structure and biological activity of related compounds indicates moderate herbicidal and fungicidal activities. These findings highlight the potential agricultural applications of derivatives of the compound (霍静倩 et al., 2016).
Synthesis of Related Heterocycles
The compound has been used as a base for synthesizing various heterocycles like triazoles, oxadiazoles, and thiadiazoles. These synthesized heterocycles could have multiple applications, including in pharmaceutical research (El-Essawy & Rady, 2011).
Cytotoxic Evaluation
Derivatives of this compound have been designed and synthesized for cytotoxic evaluation against various cancer cell lines. These studies are essential for understanding the compound's potential in cancer treatment (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Antimicrobial Activity
The compound and its derivatives have been investigated for antimicrobial activity, showing potential as antimicrobial agents. This could lead to new treatments for microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Ultrasonic Synthesis Method
Research has been conducted on the ultrasonic synthesis of related compounds, demonstrating an eco-friendly alternative to traditional synthesis methods. This approach could revolutionize the production process of pharmaceuticals and related chemicals (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)18(15(20)13(10)7-16)9-14(19)17-8-12-4-3-5-21-12/h3-6H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCDNBAFGLQRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CO2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

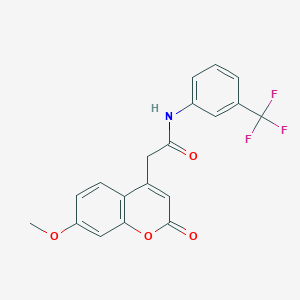
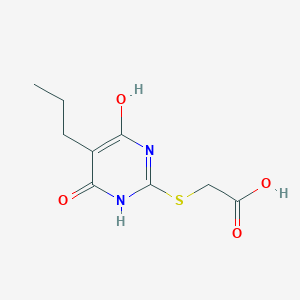
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)


